molecular formula C26H26N2O5S B2596322 (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 893316-51-3

(3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2596322
CAS No.: 893316-51-3
M. Wt: 478.56
InChI Key: GMXKVJRUXLIIMX-KOEQRZSOSA-N
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Description

(3E)-1-Benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione is a benzothiazine-derived trione featuring a benzyl group at N-1 and a 3,4-dimethoxyphenethylamino substituent at the C-3 position. Its molecular formula is C₂₈H₃₀N₂O₅S, with a molecular weight of 506.6132 g/mol .

Properties

IUPAC Name

(3E)-1-benzyl-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-32-23-13-12-19(16-24(23)33-2)14-15-27-17-25-26(29)21-10-6-7-11-22(21)28(34(25,30)31)18-20-8-4-3-5-9-20/h3-13,16-17,27H,14-15,18H2,1-2H3/b25-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXKVJRUXLIIMX-KOEQRZSOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCN/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multiple steps. One common method involves the condensation of 2-(3,4-dimethoxyphenyl)ethylamine with benzyl isothiocyanate to form an intermediate, which is then cyclized to produce the benzothiazine core. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs. These products can have different chemical and biological properties, making them useful for various applications .

Scientific Research Applications

The compound (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications based on the current literature and research findings.

Anticancer Activity

Research indicates that compounds with similar structural motifs to benzothiazines exhibit significant anticancer properties. Studies have shown that benzothiazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth.

Antimicrobial Properties

Benzothiazine derivatives have also been investigated for their antimicrobial activity. The incorporation of specific substituents can enhance their efficacy against a range of pathogens, including bacteria and fungi. This compound may exhibit similar properties, warranting further investigation.

Neuroprotective Effects

There is growing interest in the neuroprotective potential of benzothiazine derivatives. Compounds that interact with neurotransmitter systems or exhibit antioxidant properties could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Cardiovascular Applications

Some studies suggest that benzothiazine derivatives can influence cardiovascular health by modulating blood pressure and improving heart function. This compound may have potential as a cardiovascular agent, although specific studies are needed to confirm this.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of Action
AnticancerBenzothiazinesInduction of apoptosis
AntimicrobialVarious benzothiazine analogsInhibition of microbial growth
NeuroprotectiveBenzothiazine derivativesAntioxidant effects
CardiovascularBenzothiazinesModulation of blood pressure

Table 2: Structure-Activity Relationship (SAR)

Structural FeatureEffect on Activity
Benzyl groupEnhances lipophilicity and bioavailability
Dimethoxyphenyl substitutionPotential for increased receptor binding
Dihydrobenzothiazine coreContributes to biological activity

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized several benzothiazine derivatives and evaluated their anticancer activity against various cell lines. The results indicated that modifications at the nitrogen atom significantly influenced cytotoxicity, with one derivative showing IC50 values in the low micromolar range against breast cancer cells.

Case Study 2: Antimicrobial Efficacy

A recent investigation reported the synthesis of multiple benzothiazine derivatives, testing their effectiveness against Gram-positive and Gram-negative bacteria. One compound demonstrated remarkable activity against Staphylococcus aureus, suggesting that structural modifications could lead to new antimicrobial agents.

Case Study 3: Neuroprotection

Research highlighted in Neuroscience Letters examined a related benzothiazine derivative's neuroprotective effects in an animal model of oxidative stress-induced neurodegeneration. The compound significantly reduced neuronal loss and improved cognitive function, indicating its potential for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspases and inhibiting survival pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Dimethoxy vs. Diethoxy Derivatives

A closely related analog, (3E)-1-benzyl-3-({[2-(3,4-diethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2λ⁶,1-benzothiazine-2,2,4-trione (CAS: 893316-59-1), differs only in the substitution of 3,4-diethoxy groups instead of 3,4-dimethoxy on the phenyl ring (Fig. 1) .

Property Target Compound (Dimethoxy) Diethoxy Analog
Molecular Formula C₂₈H₃₀N₂O₅S C₂₈H₃₀N₂O₅S
Substituent 3,4-OCH₃ 3,4-OCH₂CH₃
Molecular Weight (g/mol) 506.6132 520.64 (estimated)
LogP (Predicted) ~3.5 ~4.2 (higher lipophilicity)

Key Observations :

  • The diethoxy analog exhibits increased lipophilicity due to longer alkyl chains, which may enhance membrane permeability but reduce aqueous solubility .

Spectroscopic Differentiation

NMR and Mass Spectrometry

Comparative analysis of substituent effects on spectroscopic profiles can be inferred from studies on analogous systems (e.g., briaviolides and koilodenoids) :

Spectral Feature Target Compound (Dimethoxy) Diethoxy Analog (Expected)
¹H-NMR (Aromatic) δ 6.8–7.2 (3,4-dimethoxy protons) δ 6.7–7.1 (3,4-diethoxy protons)
¹³C-NMR (OCH₃/OCH₂CH₃) δ 56.2 (OCH₃) δ 63.5 (OCH₂CH₃)
HRMS (m/z) [M + Na]⁺ = 529.1895 [M + Na]⁺ = 543.2157 (estimated)

Notes:

  • The downfield shift in ¹³C-NMR for diethoxy groups aligns with trends observed in compounds like koilodenoid F, where carbonyl and alkyl substitutions induce predictable spectral changes .
  • IR spectra would further distinguish these compounds: dimethoxy derivatives show C-O stretching at ~1250 cm⁻¹, while diethoxy analogs exhibit peaks near ~1200 cm⁻¹ due to increased alkyl chain flexibility .

Structural Analogues in Drug Discovery

While direct biological data for the target compound are unavailable, insights can be drawn from structurally related molecules:

  • Dihydrobenzofuran derivatives (e.g., (2S,3S)-4-((E)-2-carboxyvinyl)-2-(3,4-dimethoxyphenyl)-7-hydroxy-2,3-dihydrobenzofuran-3-carboxylic acid) demonstrate that 3,4-dimethoxy substitutions enhance anticancer activity by promoting interactions with hydrophobic enzyme pockets .
  • Koilodenoid F, a diterpenoid with an enone moiety, highlights the role of conjugated carbonyls (similar to the benzothiazine trione core) in modulating bioactivity via redox interactions .

Biological Activity

The compound (3E)-1-benzyl-3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, antimicrobial, and analgesic properties.

Chemical Structure

The structural formula of the compound can be represented as follows:

C20H24N2O4S\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4\text{S}

This structure features a benzothiazine core with various substituents that contribute to its biological activities.

Antioxidant Activity

Research indicates that benzothiazine derivatives exhibit significant antioxidant properties. A study showed that similar compounds demonstrated IC50 values ranging from 6.33 to 14.38 µg/mL in antioxidant assays, suggesting that modifications to the structure can enhance antioxidant efficacy . The presence of methoxy groups in the phenyl ring is believed to facilitate electron donation and stabilize free radicals.

Anti-inflammatory Activity

Benzothiazine derivatives have been reported to possess anti-inflammatory effects. One study highlighted that compounds with similar structures inhibited nitric oxide (NO) production significantly more than standard controls . The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Antimicrobial Activity

The antimicrobial potential of benzothiazines has been documented in several studies. For instance, compounds structurally related to the target molecule exhibited promising activity against various bacterial strains . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Analgesic Activity

The analgesic properties of benzothiazine derivatives have also been explored. Studies have shown that these compounds can effectively reduce pain responses in animal models by modulating pain pathways and reducing inflammation . The analgesic effect is likely linked to their ability to inhibit COX enzymes and other inflammatory mediators.

Case Study 1: Antioxidant Efficacy

A comparative study evaluated the antioxidant activity of various benzothiazine derivatives. The compound this compound was tested alongside known antioxidants like ascorbic acid. Results indicated that while it showed promising activity (IC50 = 8.88 µg/mL), it was less potent than ascorbic acid (IC50 = 4.57 µg/mL) .

Case Study 2: Anti-inflammatory Mechanism

In a model of acute inflammation induced by carrageenan in rats, a similar benzothiazine derivative reduced paw edema significantly compared to control groups. This effect was attributed to the compound's ability to inhibit COX-1 and COX-2 enzymes involved in prostaglandin synthesis .

Data Tables

Activity IC50 Value (µg/mL) Reference
Antioxidant8.88
Anti-inflammatoryNot specified
AntimicrobialVaries by strain
AnalgesicNot specified

Q & A

Q. How to validate analytical methods for quantifying this compound in complex matrices?

  • Methodological Answer : Develop a validated HPLC protocol (ICH Q2(R1) guidelines):
  • Linearity : 5-point calibration curve (R2^2 > 0.995).
  • Precision : ≤2% RSD for intra-/inter-day replicates.
  • LOD/LOQ : Signal-to-noise ratios of 3:1 and 10:1, respectively.
  • Specificity : Confirm no interference from biological matrices (e.g., plasma) via spiked recovery tests (85–115%) .

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